molecular formula C12H10N4O2 B2518551 3-([1,2,4]Triazolo[4,3-a]quinoxalin-1-yl)propanoic acid CAS No. 959525-94-1

3-([1,2,4]Triazolo[4,3-a]quinoxalin-1-yl)propanoic acid

カタログ番号: B2518551
CAS番号: 959525-94-1
分子量: 242.238
InChIキー: ISSLSGLIFQSYJA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-([1,2,4]Triazolo[4,3-a]quinoxalin-1-yl)propanoic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the triazoloquinoxaline family, known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties .

化学反応の分析

3-([1,2,4]Triazolo[4,3-a]quinoxalin-1-yl)propanoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted triazoloquinoxalines with potential biological activities .

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives based on the triazoloquinoxaline scaffold. For instance, a series of new [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized and evaluated against various cancer cell lines including HepG2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). These compounds demonstrated significant antiproliferative activity, with IC50 values indicating effective inhibition of cell growth .

Table 1: Anticancer Activity of Triazoloquinoxaline Derivatives

Compound NameCell LineIC50 Value (µg/mL)
Compound AHepG25.0
Compound BHCT-1163.2
Compound CMCF-74.8

Adenosine Receptor Antagonism

The compound has also been investigated for its role as an antagonist of adenosine receptors, particularly the human A3 adenosine receptor. A study detailed the synthesis of various triazoloquinoxaline derivatives that exhibited high affinity for this receptor type. The most promising compounds showed selectivity ratios greater than 16,600 compared to other receptor types, indicating their potential use in treating conditions related to adenosine signaling pathways .

Antimicrobial Properties

In addition to anticancer activity, derivatives of 3-([1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanoic acid have been evaluated for antimicrobial properties. Some compounds displayed significant activity against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The structure-activity relationship studies indicated that specific substitutions on the triazoloquinoxaline scaffold enhanced antimicrobial efficacy .

Table 2: Antimicrobial Activity of Triazoloquinoxaline Derivatives

Compound NameMicroorganismMinimum Inhibitory Concentration (µg/mL)
Compound DM. smegmatis6.25
Compound EP. aeruginosa12.5

Phosphodiesterase Inhibition

Another significant application is the inhibition of phosphodiesterase enzymes (PDE2 and PDE10). These enzymes are critical in regulating intracellular signaling pathways and are implicated in various diseases including neurological disorders. The triazoloquinoxaline derivatives have shown promise as selective inhibitors that could lead to novel treatments for conditions such as depression and schizophrenia .

生物活性

3-([1,2,4]Triazolo[4,3-a]quinoxalin-1-yl)propanoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

The compound features a triazoloquinoxaline moiety, which is known for its diverse pharmacological properties. The synthesis typically involves the reaction of appropriate precursors to form the triazoloquinoxaline scaffold followed by the introduction of the propanoic acid side chain.

1. Adenosine Receptor Antagonism

Research has shown that derivatives of triazoloquinoxaline exhibit significant affinity for adenosine receptors, particularly the A3 subtype. For instance, compounds with similar structures have been evaluated in radioligand binding assays, demonstrating high selectivity and potent antagonism at human A3 adenosine receptors (K(i) values as low as 0.60 nM) . This antagonistic activity suggests potential applications in treating conditions where adenosine signaling is implicated.

2. Anti-inflammatory Properties

A recent study synthesized new 1,2,4-triazole derivatives containing propanoic acid and evaluated their anti-inflammatory effects. The derivatives showed low toxicity and modulated cytokine release (TNF-α, IL-6), indicating that they may have immunomodulatory effects . Specifically, compounds with certain substituents exhibited enhanced inhibition of pro-inflammatory cytokines.

3. Cytotoxicity and Antitumor Activity

Several studies have reported the cytotoxic effects of triazoloquinoxaline derivatives against various cancer cell lines. For example, compounds were tested against HepG2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cells, showing varying degrees of antiproliferative activity . The presence of specific substituents on the triazoloquinoxaline scaffold significantly influenced their efficacy.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. Key findings from SAR studies include:

  • Substituent Effects : The nature of substituents at different positions on the quinoxaline ring affects receptor binding affinity and biological activity.
  • Acid Moiety Influence : The propanoic acid group has been shown to modulate antibacterial and anti-inflammatory activities compared to other carboxylic acid derivatives .

Data Summary

Activity TypeObserved EffectsReference
Adenosine ReceptorHigh affinity for A3 receptor
Anti-inflammatoryReduced TNF-α and IL-6 release
CytotoxicityEffective against HepG2, HCT-116, MCF-7

Case Studies

  • Adenosine Receptor Study : A series of triazoloquinoxaline derivatives were synthesized and tested for their binding affinity to adenosine receptors. The most potent compound showed a K(i) value indicating strong selectivity for the A3 receptor over others .
  • Anti-inflammatory Evaluation : In vitro studies on peripheral blood mononuclear cells demonstrated that specific derivatives could significantly inhibit cytokine release while maintaining cell viability above 90%, suggesting a favorable safety profile for further development .

特性

IUPAC Name

3-([1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c17-12(18)6-5-10-14-15-11-7-13-8-3-1-2-4-9(8)16(10)11/h1-4,7H,5-6H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSLSGLIFQSYJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC3=NN=C(N23)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。